3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide
Overview
Description
3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BSNB and is widely used in biochemical and physiological research.
Mechanism of Action
BSNB works by binding to specific proteins and inhibiting their activity. The sulfonyl group of BSNB binds to the active site of the protein, preventing it from interacting with other molecules. This inhibition of protein activity can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
BSNB has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the disruption of protein-protein interactions, and the induction of apoptosis. BSNB has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. It has also been shown to disrupt protein-protein interactions by binding to specific proteins and preventing them from interacting with other proteins. BSNB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of BSNB is its ability to selectively inhibit the activity of specific proteins. This specificity makes it a valuable tool for studying protein function and activity. However, BSNB also has some limitations. It can be difficult to obtain pure BSNB, and it can be challenging to use in some experimental setups due to its solubility properties.
Future Directions
There are several future directions for the use of BSNB in scientific research. One potential application is in the study of drug resistance in cancer cells. BSNB has been shown to induce apoptosis in cancer cells, and it may be possible to use BSNB to study the mechanisms of drug resistance in cancer cells. Another potential application is in the study of protein-protein interactions in the brain. BSNB has been shown to cross the blood-brain barrier, making it a potential tool for studying protein-protein interactions in the brain.
Conclusion:
In conclusion, BSNB is a valuable tool for scientific research, with various applications in the study of protein-protein interactions, enzyme activity, and drug discovery. The synthesis of BSNB involves the reaction of 4-bromo-N-(2-nitrophenyl)benzamide with benzylamine and sulfonyl chloride, and the resulting product is purified using column chromatography. BSNB works by binding to specific proteins and inhibiting their activity, resulting in various biochemical and physiological effects. While BSNB has some limitations, it has several potential future directions for use in scientific research.
Scientific Research Applications
BSNB has various applications in scientific research, including the study of protein-protein interactions, enzyme activity, and drug discovery. BSNB is commonly used as a probe to study the binding of proteins to other molecules. It has been used to study the binding of proteins to DNA and RNA, as well as the binding of proteins to other proteins. BSNB has also been used to study enzyme activity by inhibiting the activity of enzymes and monitoring the resulting effects.
properties
IUPAC Name |
3-(benzylsulfamoyl)-4-bromo-N-(2-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O5S/c21-16-11-10-15(20(25)23-17-8-4-5-9-18(17)24(26)27)12-19(16)30(28,29)22-13-14-6-2-1-3-7-14/h1-12,22H,13H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHVFFDTJLIXGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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